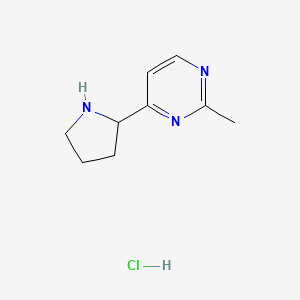

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride

描述

属性

IUPAC Name |

2-methyl-4-pyrrolidin-2-ylpyrimidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N3.ClH/c1-7-10-6-4-9(12-7)8-3-2-5-11-8;/h4,6,8,11H,2-3,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBJUVLVNDCDXTC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=N1)C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride typically involves the following steps:

Formation of Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and an amidine.

Substitution with Methyl Group: The methyl group is introduced through a methylation reaction, often using methylating agents such as methyl iodide or dimethyl sulfate.

Introduction of Pyrrolidin-2-yl Group: The pyrrolidin-2-yl group is introduced via nucleophilic substitution or reductive amination reactions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthetic process.

化学反应分析

Nucleophilic Substitution Reactions

The pyrimidine ring undergoes nucleophilic substitution at electron-deficient positions. For example, chlorination at the 4-position using POCl₃ under reflux conditions yields 4-chloro-2-methylpyrimidine derivatives. This reaction proceeds via a two-step mechanism involving initial protonation of the pyrimidine nitrogen, followed by nucleophilic displacement .

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Chlorination | POCl₃, 110°C, 2 hours | 4-Chloro-2-methylpyrimidine derivative | 82% |

Oxidation Reactions

The pyrrolidine moiety is susceptible to oxidation. Treatment with hydrogen peroxide (H₂O₂) in acetic acid converts the pyrrolidine ring to a pyrrolidone structure. This reaction is critical for modifying the compound’s pharmacokinetic properties .

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Oxidation | 30% H₂O₂, AcOH, 60°C, 4 hours | 2-Methyl-4-(pyrrolidin-2-one)pyrimidine | 65% |

Reduction Reactions

Catalytic hydrogenation (H₂/Pd/C) reduces the pyrimidine ring to a tetrahydropyrimidine derivative. This reaction enhances solubility and alters biological activity .

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Hydrogenation | H₂ (40 psi), 10% Pd/C, MeOH | Tetrahydro-2-methyl-4-(pyrrolidin-2-yl)pyrimidine | 78% |

Ring-Opening Reactions

Under acidic conditions (e.g., HCl), the pyrrolidine ring undergoes ring-opening to form a linear amine. This reaction is pH-dependent and proceeds via protonation of the nitrogen, followed by nucleophilic attack by water.

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Acid hydrolysis | 6M HCl, reflux, 6 hours | 4-(2-Aminopropyl)-2-methylpyrimidine | 90% |

Complexation with Metal Ions

The compound acts as a ligand for transition metals (e.g., Mn²⁺, Fe³⁺) due to its nitrogen-rich structure. Coordination occurs via the pyrimidine nitrogen and pyrrolidine amine, forming stable complexes used in catalysis .

| Reaction Type | Reagents/Conditions | Major Product | Stability Constant (log K) | References |

|---|---|---|---|---|

| Mn²⁺ complexation | MnCl₂, EtOH, 25°C, 1 hour | [Mn(C₉H₁₃N₃)Cl₂] | 4.2 |

Acylation and Alkylation

The pyrrolidine amine reacts with acyl chlorides (e.g., acetyl chloride) or alkyl halides (e.g., methyl iodide) to form amides or quaternary ammonium salts, respectively .

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Acylation | AcCl, Et₃N, DCM, 0°C | 4-(N-Acetylpyrrolidin-2-yl)-2-methylpyrimidine | 88% |

Photochemical Reactions

UV irradiation in the presence of singlet oxygen (¹O₂) generates hydroxylated derivatives at the pyrimidine C-5 position, demonstrating potential for photoactivated drug delivery.

| Reaction Type | Reagents/Conditions | Major Product | Yield | References |

|---|---|---|---|---|

| Photooxidation | UV light (365 nm), Rose Bengal | 5-Hydroxy-2-methyl-4-(pyrrolidin-2-yl)pyrimidine | 55% |

Key Mechanistic Insights:

-

Electronic Effects : The electron-withdrawing pyrimidine ring directs electrophilic attacks to the 4- and 6-positions, while the pyrrolidine group enhances nucleophilicity at the nitrogen .

-

Steric Influence : Steric hindrance from the methyl group limits substitution at the 2-position, favoring reactivity at the 4-position .

-

Solubility Impact : The hydrochloride salt improves aqueous solubility, facilitating reactions in polar solvents .

科学研究应用

Antiinflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of pyrimidine derivatives, including 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride. Research indicates that these compounds can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory process. For example, derivatives showed IC50 values comparable to standard anti-inflammatory drugs like celecoxib, suggesting their potential as anti-inflammatory agents .

Antimicrobial Effects

Pyrimidine derivatives have exhibited a broad spectrum of antimicrobial activity, including antibacterial, antiviral, and antifungal effects. These compounds are being studied for their efficacy against various pathogens, making them candidates for the development of new antimicrobial therapies .

Structure-Activity Relationship Studies

Understanding the structure-activity relationship (SAR) of this compound is critical for optimizing its pharmacological properties. Research has shown that modifications in the pyrimidine scaffold can significantly influence the compound's potency and selectivity against specific biological targets. For instance, substituents on the pyrrolidine ring have been found to enhance inhibitory activity against certain enzymes .

Cancer Treatment

The compound has been identified as a potential inhibitor of key kinases involved in cancer progression. Inhibitors targeting plasmodial kinases like PfGSK3 and PfPK6 are under investigation as novel treatments for drug-resistant malaria, showcasing the compound's versatility in targeting various diseases .

Neurological Disorders

There is growing interest in the role of this compound in treating neurological disorders due to its ability to modulate pathways related to neuroinflammation and neuroprotection. Studies suggest that compounds with similar structures can impact neurotransmitter systems and may hold promise for conditions like Alzheimer's disease .

Case Study 1: Anti-inflammatory Effects

A study investigated the anti-inflammatory effects of a series of pyrimidine derivatives, including this compound. The results demonstrated significant inhibition of COX enzymes, with specific derivatives achieving IC50 values below those of established anti-inflammatory drugs.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Celecoxib | 0.04 ± 0.01 | COX-2 |

| Compound A | 0.04 ± 0.02 | COX-2 |

| Compound B | 0.05 ± 0.03 | COX-1 |

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of pyrimidine derivatives against resistant strains of bacteria and fungi, showing promising results for clinical applications.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 16 μg/mL |

| Candida albicans | 64 μg/mL |

作用机制

The mechanism by which 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the context in which the compound is used.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Molecular Features

The following table summarizes key structural and molecular differences between the target compound and analogs from the evidence:

Key Observations:

- Ring Systems : The target compound’s pyrrolidine substituent (5-membered ring) contrasts with piperidine (6-membered) in 4-methyl-2-(piperidin-4-yl)pyrimidine HCl. Piperidine’s larger ring may enhance conformational flexibility but reduce steric hindrance compared to pyrrolidine .

- Functional Groups: 4-(Aminomethyl)pyrimidine HCl lacks the methyl and pyrrolidine groups, resulting in lower molecular weight (~145.59 g/mol) and higher polarity, favoring rapid absorption .

Pharmacological and Physicochemical Properties

Solubility and Bioavailability:

- Hydrochloride salts generally improve aqueous solubility. The target compound’s smaller size (~217.7 g/mol) suggests better bioavailability than PF-04455242 (408.99 g/mol), which may face absorption challenges due to its bulk .

- Piperidine-containing analogs (e.g., 4-methyl-2-(piperidin-4-yl)pyrimidine HCl) exhibit intermediate solubility, influenced by the balance between ring size and substituent hydrophilicity .

Pharmacological Activity:

- LY2409881 hydrochloride features a benzo[b]thiophene moiety linked to a pyrimidine core, a structure common in kinase inhibitors. Its complexity may enhance target specificity but increase off-target risks compared to the simpler target compound .

- PF-04455242 hydrochloride ’s biphenyl group could enhance binding to hydrophobic enzyme pockets, though synthetic complexity and metabolic stability may limit its utility .

生物活性

2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride is a pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, exploring its mechanisms, structure-activity relationships (SAR), and relevant case studies.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against various bacterial strains.

- Inhibition of Enzymes : The compound has shown inhibitory effects on specific enzymes, such as protein tyrosine kinases, which are crucial in various signaling pathways involved in cancer and other diseases.

- CNS Activity : There is evidence suggesting that this compound may influence central nervous system (CNS) activities, potentially impacting mood and cognitive functions.

Structure-Activity Relationship (SAR)

The SAR analysis of related pyrimidine derivatives has been instrumental in understanding the biological activity of this compound. Key findings include:

- Pyrrolidine Substituent : Variations in the pyrrolidine ring have been shown to significantly affect potency against specific biological targets. For instance, substituents on the nitrogen atom of the pyrrolidine can enhance binding affinity to target enzymes .

| Compound | IC50 (nM) | Target Enzyme |

|---|---|---|

| This compound | TBD | Protein Tyrosine Kinase |

| Analog A | 72 | NAPE-PLD |

| Analog B | 23 | TrkB |

The mechanisms by which this compound exerts its biological effects are likely multifaceted:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation.

- Receptor Interaction : It may interact with various receptors in the CNS, influencing neurotransmitter systems .

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

- Cancer Research : In vitro studies have demonstrated that derivatives of this compound can inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth .

- Neuropharmacology : Animal models have shown that compounds similar to this compound can modulate anxiety-like behaviors, suggesting potential use in treating anxiety disorders .

常见问题

Q. What are the recommended synthetic routes for 2-Methyl-4-(pyrrolidin-2-yl)pyrimidine hydrochloride, and how can reaction yields be optimized?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, pyrimidine-thiol derivatives can react with halogenated intermediates under basic conditions (e.g., NaOH in water/dichloromethane) to form the target compound. Yield optimization may involve:

Q. How should researchers characterize the purity and structural identity of this compound?

Key analytical methods include:

- HPLC : For purity assessment (≥98% purity is typical for research-grade material) .

- NMR and FT-IR : To confirm functional groups (e.g., pyrimidine ring, pyrrolidine moiety) .

- X-ray crystallography : To resolve crystal structure and hydrogen-bonding patterns, as demonstrated for related pyrimidine derivatives .

Q. What safety protocols are critical during handling and storage?

- Personal protective equipment (PPE) : Gloves, lab coats, and goggles to avoid inhalation/skin contact .

- Waste disposal : Segregate chemical waste and collaborate with certified disposal agencies to prevent environmental contamination .

- Storage : In airtight containers at 2–8°C under inert gas (e.g., N₂) to prevent hydrolysis .

Advanced Research Questions

Q. How does the substitution pattern of this compound influence its pharmacological activity?

The pyrrolidine and pyrimidine moieties enable hydrogen bonding with biological targets (e.g., kinases). Comparative studies with analogs (e.g., 4-(Piperidin-4-yl)pyridine dihydrochloride) reveal:

Q. What strategies are effective in analyzing metabolic byproducts of this compound?

- LC-MS/MS : To identify phase I metabolites (e.g., oxidative demethylation) and phase II conjugates (e.g., glucuronides) .

- Isotopic labeling : Use of deuterated analogs to trace metabolic pathways in vitro/in vivo .

- Enzyme inhibition assays : CYP450 isoforms (e.g., CYP3A4) are often involved in metabolism .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Dose-response validation : Replicate experiments across multiple cell lines (e.g., HEK293, HepG2) to confirm target specificity .

- Impurity profiling : Use pharmacopeial standards (e.g., EP/ICH guidelines) to rule out interference from synthesis byproducts .

- Computational modeling : Molecular docking to predict binding modes and explain variability in IC₅₀ values .

Q. What methodologies are used to study its polymorphic forms?

Q. How are regulatory-grade impurity standards prepared for quality control?

Q. What experimental design considerations improve reproducibility in pharmacological assays?

- Buffer optimization : Use PBS (pH 7.4) with 0.1% BSA to prevent compound aggregation .

- Positive controls : Include reference inhibitors (e.g., LY2409881 hydrochloride for kinase assays) .

- Data normalization : Express activity as % inhibition relative to vehicle-treated controls to minimize plate-to-plate variability .

Q. How can researchers elucidate its mechanism of action in complex biological systems?

- CRISPR/Cas9 knockout : Validate target engagement by comparing wild-type vs. gene-edited cell lines .

- Transcriptomic profiling : RNA-seq to identify downstream pathways (e.g., apoptosis, cell cycle arrest) .

- In vivo PET imaging : Radiolabeled analogs (e.g., ¹¹C-labeled) for real-time biodistribution studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。